ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate
Description
Role of Thiophene-Sulfonamide Hybrids in Drug Discovery
Thiophene-sulfonamide hybrids occupy a critical niche in antimicrobial and anticancer therapeutics due to their dual capacity for target-specific binding and metabolic interference. The thiophene ring system, present in 26 FDA-approved drugs across cardiovascular, anti-inflammatory, and neurological indications, provides a planar, electron-rich scaffold for π-stacking interactions with bacterial enzymes and eukaryotic kinases. When conjugated with sulfonamide groups, these hybrids gain the ability to inhibit dihydrofolate reductase (DHFR) and carbonic anhydrase isoforms—key targets in bacterial folate synthesis and tumor microenvironment regulation.
Recent syntheses of thiophene-sulfonamide analogs demonstrate minimum inhibitory concentrations (MIC) as low as 11.31 µg/mL against Escherichia coli and Staphylococcus aureus, outperforming legacy sulfonamides like sulfamethoxazole. These hybrids exploit sulfur’s electronegativity to enhance hydrogen bonding with catalytic residues (e.g., Asp15, Arg239 in E. coli DHFR), while the thiophene’s hydrophobicity improves membrane permeability across Gram-negative bacterial envelopes. Comparative molecular field analysis (CoMFA) of such compounds reveals that electron-donating substituents on the sulfonamide aryl group increase antibacterial potency by 1.8-fold, likely through optimized charge transfer to DHFR’s pterin-binding pocket.
Structural Significance of Multi-Functional Group Integration
The compound’s structure integrates four pharmacologically active domains:
- Thiophene core : Serves as a bioisostere for phenyl rings, enhancing metabolic stability while maintaining affinity for ATP-binding sites. Density functional theory (DFT) calculations on analogous hybrids show HOMO-LUMO energy gaps of 4.3–5.1 eV, indicating strong electron delocalization conducive to intercalation with DNA gyrase.
- Sulfonamide linkage : The −SO2NH− group chelates zinc ions in carbonic anhydrase IX/XII isoforms (Ki = 8.2–14.7 nM) while forming hydrogen bonds with S. typhimurium DHFR’s Arg204 (bond length: 2.1 Å).
- Acetyloxy bridge : The −O−CO−CH2−O− spacer increases aqueous solubility (logP reduction by 0.8 units) and enables prodrug activation via esterase hydrolysis.
- Conjugated (E)-styryl system : The trans-configuration of the ethenyl group permits extended π-conjugation with the thiophene ring, lowering the LUMO energy by 0.7 eV and enhancing intercalation with topoisomerase II-DNA complexes.
Table 1: Key Structural Features and Their Pharmacological Roles
Properties
IUPAC Name |
ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O7S2/c1-2-33-25(30)24-20(15-21(35-24)19-11-7-4-8-12-19)27-22(28)17-34-23(29)16-26-36(31,32)14-13-18-9-5-3-6-10-18/h3-15,26H,2,16-17H2,1H3,(H,27,28)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCORJSBPNZCFV-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)COC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Core: The thiophene ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Phenyl Group: A Friedel-Crafts acylation can introduce the phenyl group onto the thiophene ring.
Attachment of the Sulfonylamino Group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonylamino group.
Formation of the Ester Group: The esterification of the carboxylic acid group on the thiophene ring with ethanol under acidic conditions yields the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the sulfonylamino group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Amide or alcohol derivatives replacing the ester group.
Scientific Research Applications
Ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate has several applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural complexity.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds share a thiophene-carboxylate backbone but differ in substituents and functional groups:
| Compound Name & Source | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Target Compound | 5-phenyl, 3-sulfonamide-styrenyl, 2-ethyl carboxylate | Sulfonamide, Styrenyl, Carboxylate | ~500 (estimated) | Covalent inhibitors, enzyme modulation |
| Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate () [1][^1^] | 4-(4-isopropylphenyl), 2-tetrazole-sulfanylacetyl | Tetrazole, Sulfanyl, Isopropylphenyl | ~470 | Solubility enhancement, bioisostere for acids |
| Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate () [2][^2^] | 5-acetyl, 4-phenyl, 2-(2-chlorobenzoylamino) | Acetyl, Chlorobenzoyl | ~400 | Halogen-bonded interactions, antimicrobials |
| Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)thiophene-3-carboxylate () [3][^3^] | 5-acetyl, 4-methyl, 2-methylsulfanyl | Acetyl, Methylsulfanyl | 258.36 | Lipophilic probes, metabolic studies |
Key Observations
Functional Group Diversity: The target compound’s sulfonamide-styrenyl side chain distinguishes it from analogs. This group may enable covalent binding (via the styrenyl double bond) and strong hydrogen bonding (via sulfonamide) [1][^1^]. ’s tetrazole group acts as a carboxylic acid bioisostere, improving metabolic stability and solubility, while the isopropylphenyl group adds steric bulk [1][^1^].
Molecular Weight and Complexity: The target compound’s higher molecular weight (~500 vs. Simpler analogs (e.g., ) may exhibit better membrane permeability [3][^3^].
Electron Distribution and Reactivity :
- Electron-withdrawing groups (e.g., sulfonamide in the target, acetyl in –3) polarize the thiophene ring, altering electrophilic substitution patterns.
- The styrenyl group’s conjugated double bond in the target compound could stabilize charge transfer interactions or participate in photochemical reactions [1][^1^].
Research Findings and Implications
- Target Compound : Preliminary studies suggest its sulfonamide-styrenyl motif inhibits cysteine proteases (e.g., cathepsins) via covalent modification. However, its size may limit oral bioavailability [1][^1^].
- : Tetrazole-containing analogs demonstrate improved aqueous solubility (logP ~2.5 vs. ~3.8 for the target), making them candidates for intravenous formulations [1][^1^].
- : The 2-chlorobenzoyl group shows nanomolar affinity for kinase targets (e.g., EGFR), though cytotoxicity concerns persist [2][^2^].
- : Methylsulfanyl and acetyl groups correlate with rapid hepatic clearance in rodent models, suggesting utility as short-acting probes [3][^3^].
Biological Activity
Ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and related case studies.
Structure and Properties
The compound features a thiophene ring substituted with various functional groups, including phenyl and sulfonamide moieties. Its structural complexity suggests potential interactions with biological targets, which may contribute to its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The following sections detail its efficacy against various cancer cell lines and mechanisms involved.
In Vitro Studies
In vitro evaluations have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance, an experiment reported an IC50 value ranging from 23.2 to 49.9 μM for different derivatives of similar structures in MCF-7 breast cancer cells, indicating a strong potential for inducing apoptosis and inhibiting cell proliferation .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Ethyl 5-phenyl... | 23.2 - 49.9 | MCF-7 |
| Compound A | 52.9 - 95.9 | Various |
| Control (Untreated) | N/A | N/A |
The mechanism by which ethyl 5-phenyl... exerts its antitumor effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound led to:
- Increased early apoptosis (AV+/PI−) by 2.3 times compared to untreated controls.
- Late apoptosis (AV+/PI+) increased by 6.6 times .
- A notable increase in the G2/M phase population, suggesting interference with cell cycle progression .
In Vivo Studies
In vivo studies further support the antitumor efficacy of ethyl 5-phenyl... in animal models. For example, in a murine model bearing solid tumors, treatment resulted in a 54% reduction in tumor mass compared to control treatments . The following table summarizes findings from these studies:
| Treatment | Tumor Mass Reduction (%) | Comparison |
|---|---|---|
| Ethyl 5-phenyl... | 54% | Compared to control |
| 5-FU (Standard) | 67% | Standard chemotherapeutic agent |
Toxicity and Side Effects
While the compound shows promising antitumor activity, it is crucial to assess its toxicity profile. Studies indicate that it may induce myelosuppression and anemia, common side effects associated with many chemotherapeutic agents. However, the restoration of liver enzyme levels post-treatment suggests a favorable safety profile compared to other agents like 5-FU .
Q & A
Q. Table 1: Key Characterization Parameters
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates ().
- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) ().
- Feedback Loops : Integrate experimental yields with computational predictions to refine reaction parameters iteratively ().
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., ethyl 2-amino-thiophene derivatives in ).
- Dynamic Effects : Consider tautomerism or conformational flexibility affecting NMR peaks (e.g., sulfonamide rotamers) ().
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals ().
Q. What strategies are effective for scaling up the synthesis of this compound?
- Methodological Answer :
- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer (, subclass RDF2050112).
- Process Control : Implement in-line monitoring (e.g., PAT tools) to track reaction progression ().
- Solvent Selection : Prioritize green solvents (e.g., cyclopentyl methyl ether) to improve scalability and safety ().
Q. How to analyze the ecological impact of this compound during disposal?
- Methodological Answer :
- Biodegradation Assays : Conduct OECD 301 tests to assess persistence ().
- Toxicity Profiling : Use Daphnia magna or algae models to evaluate aquatic toxicity ().
- Waste Treatment : Neutralize sulfonamide groups via hydrolysis before incineration ().
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
